molecular formula C17H20BrNO3S B2844003 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide CAS No. 1795413-44-3

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Cat. No. B2844003
CAS RN: 1795413-44-3
M. Wt: 398.32
InChI Key: COQFDTJLXJBFDI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .

Scientific Research Applications

Photodynamic Therapy Applications

Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT) applications in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them effective Type II photosensitizers. Their ability to generate singlet oxygen upon irradiation is critical for inducing cell death in cancerous cells, thus highlighting their application in PDT (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Enzyme Inhibition for Medical Applications

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory effects, particularly against carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and diuretic issues. Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides show potent inhibitory activity against hCA I and II isoenzymes, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).

Material Science and Nonlinear Optics

Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of new materials for nonlinear optics (NLO). The synthesis and characterization of 4-amino-1-methylpyridinium benzenesulfonate salts, which crystallize into noncentrosymmetric structures essential for second-order NLO properties, exemplify this application. Such materials are vital for the development of optical technologies, including laser frequency conversion and optical switching (Anwar et al., 2000).

Synthetic Applications and Green Chemistry

The ability to manipulate benzenesulfonamide derivatives for the cleavage of ethers represents an advancement in green chemistry. Techniques employing ionic liquid halide nucleophilicity for ether cleavage without generating hazardous waste underscore the versatility and environmental friendliness of these compounds in synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” is not documented in the available sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, the specific safety and hazards for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .

Future Directions

The future directions for a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide” are not documented in the available sources .

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQFDTJLXJBFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

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